molecular formula C15H14N2O3 B352374 Methyl 2-[(3-aminobenzoyl)amino]benzoate CAS No. 870808-25-6

Methyl 2-[(3-aminobenzoyl)amino]benzoate

Cat. No.: B352374
CAS No.: 870808-25-6
M. Wt: 270.28g/mol
InChI Key: ICDQYEZZOFZJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-aminobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with an aminophenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-aminobenzoyl)amino]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl benzoate and 3-aminobenzoic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting methyl benzoate with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The intermediate is then subjected to further reaction with an appropriate reagent, such as an acyl chloride, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-aminobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 2-[(3-aminobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-aminobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the aminophenylcarbonyl group.

    Methyl anthranilate: Contains an amino group but differs in the position and nature of substitution on the benzoate ring.

Uniqueness

Methyl 2-[(3-aminobenzoyl)amino]benzoate is unique due to the presence of both an ester and an aminophenylcarbonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

870808-25-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

methyl 2-[(3-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,16H2,1H3,(H,17,18)

InChI Key

ICDQYEZZOFZJJO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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